molecular formula C12H28BK B1630737 Potassium Tri-sec-butylborohydride CAS No. 54575-49-4

Potassium Tri-sec-butylborohydride

Cat. No. B1630737
CAS RN: 54575-49-4
M. Wt: 222.26 g/mol
InChI Key: NHEDTYWJTOUTDG-UHFFFAOYSA-N
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Description

Potassium tri-sec-butylborohydride (KTHB) is an organoborane compound that is used as a reducing agent in organic synthesis. It is a colorless and odorless solid, and is a source of hydride ions in the presence of an acid. It has many applications in organic synthesis, including the reduction of nitroarenes, aldehydes, ketones, and carboxylic acids. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Scientific Research Applications

1. As a Reducing Agent in Organic Synthesis

Potassium tri-sec-butylborohydride serves as a versatile reducing agent in organic synthesis. For example, it has been used for the stereospecific reduction of cyclic ketones, where the stereoselectivities varied depending on the steric requirements of the alkoxy group (Brown, Cha, & Nazer, 1984). It's also employed in the reduction of 2-keto-β-D-arabino-hexopyranosides to β-D-mannosides, showcasing its utility in carbohydrate chemistry (Lichtenthaler, Lergenmüller, Peters, & Varga, 2003).

2. In Synthesis of Metal Dithionites

This compound has been instrumental in synthesizing lithium, sodium, and potassium salts of dithionite anion by reacting sulfur dioxide with metal tri-sec-butylborohydride in a non-aqueous environment, highlighting its role in inorganic chemistry (Chmielewski & Bennett, 1986).

3. Characterization of Reductive Properties

The reductive properties of potassium tri-sec-butylborohydride have been thoroughly investigated. For instance, its reaction with various organic compounds under standard conditions has been documented, providing insights into its selectivity and reactivity (Yoon, Hwang, & Yang, 1989).

4. In Organometallic Chemistry

In organometallic chemistry, potassium tri-sec-butylborohydride is used to create unique organometallic compounds. It's been applied in the synthesis and study of tricarbonylnitrosylmanganate(2−), an air-sensitive compound with distinct properties (Chen & Ellis, 2000).

5. Applications in Medicinal Chemistry

This compound has played a role in the synthesis of complex molecules in medicinal chemistry, such as in the stereocontrolled total synthesis of thienamycin, an antibiotic, from L-aspartic acid (Salzmann, Ratcliffe, Bouffard, & Christensen, 1980).

properties

IUPAC Name

potassium;tri(butan-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H28B.K/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-13H,7-9H2,1-6H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEDTYWJTOUTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH-](C(C)CC)(C(C)CC)C(C)CC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28BK
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solution in THF: Clear water-white to yellow viscous liquid; [Merck Index]
Record name Potassium tri-sec-butylborohydride
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Product Name

Potassium Tri-sec-butylborohydride

CAS RN

54575-49-4
Record name Potassium tri-sec-butylborohydride
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Record name Potassium tri-sec-butylborohydride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054575494
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium Tri-sec-butylborohydride
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Potassium Tri-sec-butylborohydride
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Potassium Tri-sec-butylborohydride
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Potassium Tri-sec-butylborohydride
Reactant of Route 5
Potassium Tri-sec-butylborohydride
Reactant of Route 6
Potassium Tri-sec-butylborohydride

Citations

For This Compound
294
Citations
NM Yoon, YS Hwang, HS Yang - Bulletin of the Korean Chemical …, 1989 - koreascience.kr
The approximate rates and stoichiometry of the reaction of excess potassium tri-sec-butylborohydride ($ K_s-Bu_3BH $) with selected organic compounds containing representative …
Number of citations: 3 koreascience.kr
B Ganem - The Journal of Organic Chemistry, 1975 - ACS Publications
J-Unsubstituted cyclohexenones undergo 1, 4 reduction and reductive alkylation to afford saturated ketones in high yield through the agency of potassium tri-sec-butylborohydride. Sir: …
Number of citations: 76 pubs.acs.org
CA Brown - Journal of the American Chemical Society, 1973 - ACS Publications
… Reaction of KH suspended in tetrahydrofuran (THF) at 20-22 with pure tri-sec-butylborane proceeds rapidly with quantitative formation of potassium tri-sec-butylborohydride in less than …
Number of citations: 112 pubs.acs.org
WR Wagner, WH Rastetter - The Journal of Organic Chemistry, 1983 - ACS Publications
… weakly complexing analogue(3) by potassium tri-sec-butylborohydride (K-Selectride) were … pyridine crown ether (2)6 by potassium tri-sec-butylborohydride (K-Selectride). In the course …
Number of citations: 10 pubs.acs.org
JL Hubbard - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 54575‐49‐4 ] C 12 H 28 BK (MW 222.31) InChI = 1S/C12H28B.K/c1‐7‐10(4)13(11(5)8‐2)12(6)9‐3;/h10‐13H,7‐9H2,1‐6H3;/q‐1;+1 InChIKey = NHEDTYWJTOUTDG‐UHFFFAOYSA‐…
Number of citations: 4 onlinelibrary.wiley.com
TL Ho, M Fieser, L Fieser - Fieser and Fieser's Reagents for …, 2006 - Wiley Online Library
Potassium tri‐sec‐butylborohydride (K‐Selectride) - Ho - Major Reference Works - Wiley Online Library …
Number of citations: 0 onlinelibrary.wiley.com
細田宏, 長内健, 深澤育男, 南原利夫 - Chemical and Pharmaceutical …, 1990 - jlc.jst.go.jp
… When 5adihydrocortisol 21-tetrahydropyranyl ether (6) was treated with potassium tri-sec-butylborohydride in tetrahydrofuran under mild conditions, regioseleetive and stereoselective …
Number of citations: 2 jlc.jst.go.jp
SA Chmielewski, DW Bennett - Synthesis and Reactivity in …, 1986 - Taylor & Francis
… Potassium dithionite was also prepared from potassium tri-sec-butylborohydride but the results were less promising. In general the reaction produced products with varying amounts of …
Number of citations: 3 www.tandfonline.com
H HOSODA, K OSANAI, I FUKASAWA… - Chemical and …, 1990 - jstage.jst.go.jp
… When 5adihydrocortisol 21-tetrahydropyranyl ether (6) was treated with potassium tri-sec-butylborohydride in tetrahydrofuran under mild conditions, regioseleetive and stereoselective …
Number of citations: 10 www.jstage.jst.go.jp
J Maibaum, DH Rich - The Journal of Organic Chemistry, 1988 - ACS Publications
… The diastereoselectivity for reducing intermediate 3 with sodium borohydride, potassium tri-sec-butylborohydride (K-Selectride), and other reducing agents tothe (3S,4S)- and (3fi,4S)-…
Number of citations: 113 pubs.acs.org

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